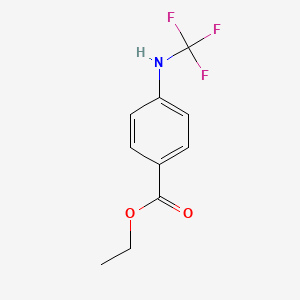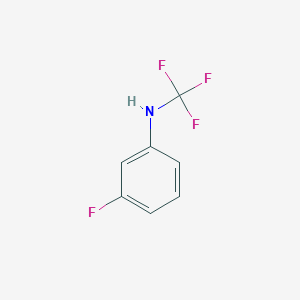
3-fluoro-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is part of the broader class of fluorinated aromatic amines, which are known for their unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline precursor. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of aniline with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce the formation of by-products.
化学反応の分析
Types of Reactions
3-Fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and specialty polymers.
作用機序
The mechanism by which 3-fluoro-N-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-3-(trifluoromethyl)aniline: Another isomer with the fluorine atom in a different position.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure with the fluorine atom at the para position.
Uniqueness
3-Fluoro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it valuable in various applications.
特性
分子式 |
C7H5F4N |
|---|---|
分子量 |
179.11 g/mol |
IUPAC名 |
3-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F4N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
InChIキー |
MMTWHZJBDWRCJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)NC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


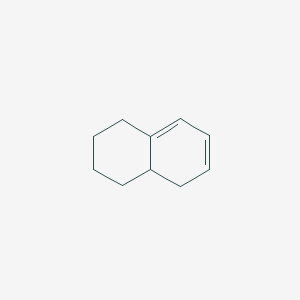


![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)


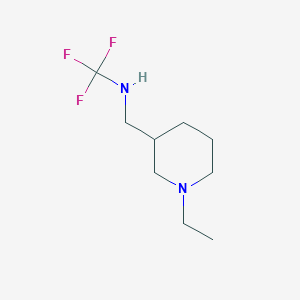
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
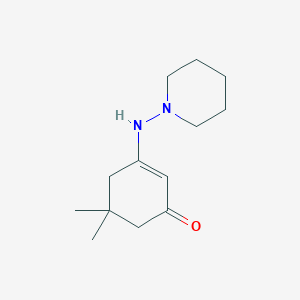
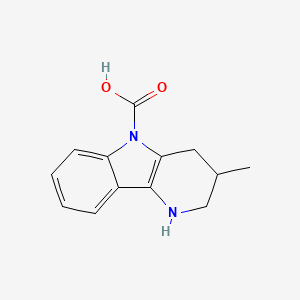
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)

